molecular formula C9H10N2O4S B249291 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B249291
M. Wt: 242.25 g/mol
InChI Key: WNCXZHDRCHQRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid (MMBIS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMBIS is a benzimidazole derivative that has a sulfonic acid group attached to it. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid involves the inhibition of the target enzyme by binding to its active site. The sulfonic acid group of 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid forms hydrogen bonds with the amino acid residues present in the active site of the enzyme, thereby preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects:
5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body. 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has also been shown to inhibit the activity of urease, which is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid in lab experiments is its potent inhibitory activity against several enzymes. This makes it an ideal tool for studying the mechanism of action of these enzymes. However, one of the limitations of using 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid. One possible direction is to study its potential applications as an anti-cancer agent. Another possible direction is to investigate its inhibitory activity against other enzymes and its potential use as a tool for studying the mechanism of action of these enzymes. Additionally, the development of new synthetic methods for 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid could lead to the discovery of new derivatives with improved properties.

Synthesis Methods

The synthesis of 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid involves the reaction between 5-methoxy-1-methyl-1H-benzimidazole and sulfur trioxide. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has been extensively studied for its potential applications in various areas of scientific research. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase, urease, and β-lactamase. 5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

Product Name

5-methoxy-1-methyl-1H-benzimidazole-2-sulfonic acid

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

5-methoxy-1-methylbenzimidazole-2-sulfonic acid

InChI

InChI=1S/C9H10N2O4S/c1-11-8-4-3-6(15-2)5-7(8)10-9(11)16(12,13)14/h3-5H,1-2H3,(H,12,13,14)

InChI Key

WNCXZHDRCHQRTL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)N=C1S(=O)(=O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1S(=O)(=O)O

Origin of Product

United States

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